N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
Overview
Description
N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is a chemical compound that features a morpholine ring, a methylsulfanyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline typically involves the reaction of morpholine with a methylsulfanyl-containing reagent, followed by the introduction of an aniline group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the morpholine ring or the aniline moiety.
Substitution: Various substituents can be introduced to the aniline ring or the morpholine ring through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aniline or morpholine rings.
Scientific Research Applications
Chemistry
In chemistry, N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of morpholine-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of drug candidates.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline involves its interaction with specific molecular targets. The morpholine ring and the aniline moiety can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(Z)-cyano[(methylsulfanyl)(morpholin-4-yl)methylidene]amine: This compound features a cyano group instead of an aniline moiety.
(Methylsulfanyl)(morpholin-4-yl)methylideneamine: This compound has a prop-2-en-1-yl group instead of an aniline moiety.
Uniqueness
N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is unique due to its combination of a morpholine ring, a methylsulfanyl group, and an aniline moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a morpholine ring, a methylsulfanyl group, and an aniline moiety, which contributes to its diverse biological interactions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 226.31 g/mol
- CAS Number : 21114-92-1
Synthesis Methods
The synthesis of this compound typically involves:
- Reaction of Morpholine : Morpholine is reacted with a methylsulfanyl-containing reagent.
- Introduction of Aniline Group : The aniline moiety is introduced under controlled conditions to yield the final product.
These methods can be optimized for industrial production, ensuring high yield and purity through automated synthesis processes.
The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The morpholine ring and the aniline moiety facilitate binding to these targets, potentially modulating their activity through inhibition or activation pathways. The methylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that further interact with biological molecules.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown IC values in the low micromolar range against various cancer cell lines, suggesting potential utility in cancer therapy .
Compound | Cell Line | IC (µM) |
---|---|---|
Compound A | A431 | 1.98 ± 1.22 |
Compound B | Jurkat | 1.61 ± 1.92 |
This compound | Various | TBD |
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the morpholine ring enhances its binding affinity, making it a valuable candidate for further investigation in enzyme inhibition studies .
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a pharmaceutical intermediate due to its ability to undergo various chemical transformations. This versatility allows for the development of new drug candidates targeting diseases such as cancer and neurological disorders .
Industrial Applications
This compound is also being evaluated for use in specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and advanced materials.
Properties
IUPAC Name |
methyl N-phenylmorpholine-4-carboximidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-16-12(14-7-9-15-10-8-14)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONWBUYFHIKLKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1=CC=CC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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